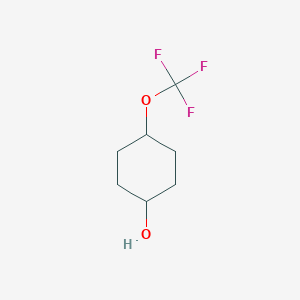

4-(Trifluoromethoxy)cyclohexanol

Description

Properties

IUPAC Name |

4-(trifluoromethoxy)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6,11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWVOQPKURVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Trifluoromethoxy Cyclohexanol

Reactivity of the Hydroxyl Group in Esterification and Etherification Reactions

The hydroxyl group of 4-(Trifluoromethoxy)cyclohexanol is a primary site for chemical modification, readily undergoing esterification and etherification reactions to produce a diverse range of derivatives. These transformations are fundamental in synthetic organic chemistry for the creation of new chemical entities with tailored properties.

Selective Derivatization of the Alcohol Functionality

The conversion of the alcohol functionality in this compound to esters is a common and efficient process. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. organic-chemistry.org This acid-catalyzed reaction between the alcohol and a carboxylic acid is an equilibrium process. organic-chemistry.org To drive the reaction towards the ester product, an excess of the alcohol or the removal of water is typically employed. organic-chemistry.org For instance, the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) would yield the corresponding ester. masterorganicchemistry.com The yield of such reactions can be significantly enhanced by using a large excess of the alcohol. masterorganicchemistry.com

Alternatively, milder methods can be utilized for the synthesis of esters from this compound, which are particularly useful for sensitive substrates. The Mitsunobu reaction, for example, allows for the esterification under neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction generally proceeds with an inversion of stereochemistry at the alcohol carbon.

Ether synthesis from this compound can be achieved through various methods. The Williamson ether synthesis, a classic and versatile method, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding sodium 4-(trifluoromethoxy)cyclohexoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the desired ether.

Studies on Protecting Group Strategies

Common protecting groups for alcohols that are applicable to this compound include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. The stability of these silyl ethers to various reaction conditions differs, allowing for selective deprotection.

Another important class of protecting groups are ethers, such as the benzyl (B1604629) ether (Bn). A benzyl ether can be introduced by treating the alcohol with benzyl bromide in the presence of a base like sodium hydride. Benzyl ethers are robust and stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation.

Oxidation and Reduction Chemistry of the Cyclohexanol (B46403) Ring System

The interconversion between the alcohol and ketone functionalities within the 4-(trifluoromethoxy)cyclohexane scaffold is a key transformation, enabling access to a different set of derivatives and further chemical manipulations.

Transformation to Ketone Derivatives

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 4-(Trifluoromethoxy)cyclohexanone, is a fundamental and widely used reaction. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the tolerance of other functional groups in the molecule.

Common and effective methods include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). These reagents are known for their ability to oxidize secondary alcohols to ketones efficiently and under relatively mild conditions, typically in a solvent like dichloromethane (B109758) (DCM). youtube.com

Another powerful and widely used method is the Swern oxidation. rsc.org This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), followed by the addition of a hindered base such as triethylamine (Et₃N). masterorganicchemistry.comrsc.org The Swern oxidation is known for its mild reaction conditions and high yields, making it suitable for sensitive substrates. rsc.org A general representation of this transformation is provided in the table below.

| Starting Material | Product | Reagents and Conditions |

| This compound | 4-(Trifluoromethoxy)cyclohexanone | 1. (COCl)₂, DMSO, CH₂Cl₂; 2. Et₃N |

This table represents a general Swern oxidation protocol applicable to secondary alcohols.

Regioselective Reduction Studies

The reduction of 4-(Trifluoromethoxy)cyclohexanone provides a direct route back to this compound. This reaction is often stereoselective, leading to the formation of either the cis or trans diastereomer as the major product, depending on the reducing agent and reaction conditions.

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl group. Attack from the axial face leads to the equatorial alcohol (trans isomer), while attack from the equatorial face results in the axial alcohol (cis isomer). The bulky trifluoromethoxy group at the 4-position influences the conformation of the cyclohexane (B81311) ring and the accessibility of the two faces of the carbonyl.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govopenstax.org NaBH₄ is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. beilstein-journals.org LiAlH₄ is a much stronger reducing agent and reactions are carried out in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govopenstax.org The steric bulk of the reducing agent can also influence the diastereoselectivity. For example, the use of a bulkier hydride reagent like lithium tri-sec-butylborohydride (L-Selectride) often leads to a higher proportion of the thermodynamically less stable axial alcohol. youtube.com

| Ketone | Major Alcohol Product (Predicted) | Reagent |

| 4-(Trifluoromethoxy)cyclohexanone | trans-4-(Trifluoromethoxy)cyclohexanol | NaBH₄ |

| 4-(Trifluoromethoxy)cyclohexanone | cis-4-(Trifluoromethoxy)cyclohexanol | L-Selectride |

This table illustrates the predicted stereochemical outcome based on the general principles of cyclohexanone (B45756) reduction.

Nucleophilic and Electrophilic Substitution Reactions on the Cyclohexane Ring

While the hydroxyl group is the most reactive site, reactions involving the C-H bonds of the cyclohexane ring are also possible, although they generally require more forcing conditions or prior functionalization.

Direct nucleophilic substitution on the cyclohexane ring of this compound is challenging due to the poor leaving group ability of the hydride ion. However, the hydroxyl group can be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). oregonstate.edu These sulfonate esters are excellent substrates for Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of new functional groups with inversion of stereochemistry. oregonstate.edu

Electrophilic substitution reactions on the saturated cyclohexane ring are generally not feasible under standard conditions. The C-H bonds are unreactive towards most electrophiles. However, radical-mediated reactions, such as free-radical halogenation, could potentially introduce a halogen onto the cyclohexane ring, which could then serve as a handle for further transformations. These reactions often lack selectivity and may lead to a mixture of products.

Halogenation and Related Substitution Processes

The conversion of the hydroxyl group in this compound to a halogen is a key transformation that opens up avenues for further functionalization. This substitution can be achieved using standard halogenating agents. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the halide.

The electron-withdrawing nature of the trifluoromethoxy group is expected to have a notable impact on these reactions. By decreasing the electron density of the cyclohexane ring, it can influence the rate and stereoselectivity of the substitution at the C-1 position.

Table 1: Predicted Halogenation and Substitution Reactions of this compound

| Reagent(s) | Expected Product | Reaction Type | Notes |

| SOCl₂, pyridine | 1-chloro-4-(trifluoromethoxy)cyclohexane | Nucleophilic Substitution | A standard method for converting alcohols to chlorides with inversion of stereochemistry. |

| PBr₃ | 1-bromo-4-(trifluoromethoxy)cyclohexane | Nucleophilic Substitution | Provides the corresponding bromide, also with inversion of stereochemistry. |

| HCl, ZnCl₂ | 1-chloro-4-(trifluoromethoxy)cyclohexane | Nucleophilic Substitution (Lucas Test) | The reaction rate would be indicative of a secondary alcohol. |

| TsCl, pyridine then NaX | 1-halo-4-(trifluoromethoxy)cyclohexane | Nucleophilic Substitution via Tosylate | Two-step process allowing for the introduction of various halides (X = Cl, Br, I). |

It is important to note that direct halogenation of the cyclohexane ring is unlikely under standard conditions for alcohol halogenation, as the ring is deactivated by the trifluoromethoxy group. Free radical halogenation would be possible but would likely lead to a mixture of products. libretexts.org

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can serve as a precursor for such transformations. alevelchemistry.co.ukwikipedia.orgchemrevise.org The most common strategy involves the initial oxidation of the alcohol to the corresponding ketone, 4-(trifluoromethoxy)cyclohexanone. This ketone can then undergo a variety of reactions to form new C-C bonds.

The electron-withdrawing trifluoromethoxy group will influence the reactivity of the ketone. It will increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. However, it will decrease the acidity of the α-protons, which could affect enolate formation.

Table 2: Predicted Carbon-Carbon Bond Forming Reactions via 4-(Trifluoromethoxy)cyclohexanone

| Reaction Name | Reagent(s) | Intermediate | Expected Product |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | 4-(trifluoromethoxy)cyclohexanone | 1-alkyl-4-(trifluoromethoxy)cyclohexan-1-ol |

| Wittig Reaction | Ph₃P=CHR | 4-(trifluoromethoxy)cyclohexanone | Alkylidene-4-(trifluoromethoxy)cyclohexane |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base/Acid | 4-(trifluoromethoxy)cyclohexanone | α,β-unsaturated ketone |

| Cyanohydrin Formation | HCN, cat. base | 4-(trifluoromethoxy)cyclohexanone | 1-cyano-4-(trifluoromethoxy)cyclohexan-1-ol |

Direct C-C bond formation from the alcohol is also conceivable through conversion of the hydroxyl group to a good leaving group (e.g., tosylate), followed by nucleophilic substitution with an organometallic reagent, such as an organocuprate. chemistry.coach

Stability and Reactivity of the Trifluoromethoxy Group Under Diverse Reaction Conditions

A key feature of the trifluoromethoxy group is its remarkable stability, which makes it a valuable substituent in the design of robust molecules. nih.gov

Investigations into Hydrolytic Stability

The trifluoromethoxy group is known to be exceptionally stable towards hydrolysis. beilstein-journals.orgdntb.gov.ua The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the ether linkage highly resistant to cleavage by water, even under forcing acidic or basic conditions. This is in stark contrast to a simple methoxy (B1213986) group, which can be cleaved under strongly acidic conditions (e.g., with HBr or HI). The hydrolytic stability of aliphatic trifluoromethyl ethers is a well-documented property. nih.govdntb.gov.ua Therefore, it is predicted that the trifluoromethoxy group in this compound will remain intact during most chemical transformations.

Resistance to Oxidative and Reductive Environments

The trifluoromethoxy group is highly resistant to both oxidation and reduction. The C-F bonds are exceptionally strong and not susceptible to cleavage by common oxidizing agents. Similarly, the group is stable to most reducing agents. This stability allows for selective reactions to be carried out on other parts of the molecule, such as the oxidation of the hydroxyl group, without affecting the trifluoromethoxy substituent. While some methods for the reductive cleavage of C-CF3 bonds have been developed, these typically require specific reagents and conditions and are not generally observed in standard reductions. researchgate.netresearchgate.net

Table 3: Predicted Stability of the Trifluoromethoxy Group in this compound

| Condition | Reagent Example | Expected Reactivity of OCF₃ Group |

| Strong Acid | conc. H₂SO₄, heat | Stable |

| Strong Base | NaOH, heat | Stable |

| Oxidation | CrO₃, H₂SO₄ (Jones Reagent) | Stable |

| Catalytic Hydrogenation | H₂, Pd/C | Stable |

| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Stable |

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions can lead to significant changes in the carbon skeleton of a molecule. The Pinacol rearrangement is a classic example that could potentially be observed in derivatives of this compound.

Pinacol and Related Rearrangements

The Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comuomustansiriyah.edu.iq For this to occur with the this compound scaffold, a vicinal diol, such as cis- or trans-4-(trifluoromethoxy)cyclohexane-1,2-diol, would be required as the starting material.

Upon treatment with acid, one of the hydroxyl groups would be protonated and leave as water, forming a carbocation. This carbocation would then undergo a 1,2-migration of an adjacent group to form a more stable carbocation, which upon deprotonation yields the final carbonyl compound.

In the case of a 4-(trifluoromethoxy)cyclohexane-1,2-diol, the electron-withdrawing trifluoromethoxy group at the 4-position would exert a destabilizing inductive effect on a carbocation formed at either C-1 or C-2. This could influence the rate of the reaction and the migratory aptitude of the substituents. For cyclic systems like this, ring contraction is a common outcome of the Pinacol rearrangement, leading to a cyclopentyl derivative. wikipedia.orguomustansiriyah.edu.iq

Table 4: Hypothetical Pinacol Rearrangement of 4-(Trifluoromethoxy)cyclohexane-1,2-diol

| Starting Material (Hypothetical) | Condition | Key Intermediate | Potential Product(s) |

| 4-(Trifluoromethoxy)cyclohexane-1,2-diol | H₂SO₄, heat | Carbocation at C-1 or C-2 | 2-(Trifluoromethoxy)cyclopentanecarbaldehyde (via ring contraction) and/or 2-hydroxy-4-(trifluoromethoxy)cyclohexanone |

The stereochemistry of the starting diol would play a crucial role in determining the major product, as the migrating group typically needs to be anti-periplanar to the leaving group. wikipedia.org

Ring Contraction/Expansion Studies

The investigation of ring contraction and expansion reactions is a significant area of synthetic organic chemistry, enabling the transformation of readily available cyclic structures into different ring sizes, which can be challenging to synthesize directly. While specific studies on the ring contraction and expansion of this compound are not extensively documented in publicly available research, the principles of such transformations can be applied to predict its behavior based on the reactivity of analogous cyclohexanol derivatives.

Ring contraction of cyclohexanol systems can often be achieved through rearrangement reactions that involve the formation of a carbocation intermediate. For instance, the transformation of cyclohexane epoxides into five-membered ring carbonyl compounds in the presence of a Lewis acid catalyst is a known method for ring contraction. chemistrysteps.com This process involves the opening of the epoxide to form a carbocation, which then undergoes a 1,2-alkyl shift to contract the ring. chemistrysteps.com

Conversely, ring expansion of cyclohexanols is frequently accomplished via reactions like the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.comsynarchive.com This reaction typically involves the conversion of a 1-aminomethyl-cycloalkanol into a ring-expanded cycloketone upon treatment with nitrous acid. wikipedia.org The reaction proceeds through the formation of a diazonium ion, followed by a 1,2-migration that leads to the expansion of the ring. numberanalytics.comwikipedia.org The stereochemistry of the starting alcohol and the migratory aptitude of the adjacent groups can influence the outcome of the rearrangement. numberanalytics.com

In the context of this compound, its transformation into a cyclopentyl or cycloheptyl derivative would likely involve a multi-step synthetic sequence. For a hypothetical ring contraction, the alcohol could first be converted to a suitable precursor, such as a vicinal halohydrin or an epoxide, which could then be induced to undergo rearrangement. For a ring expansion, the introduction of an aminomethyl group adjacent to the hydroxyl function would be necessary to facilitate a Tiffeneau-Demjanov type rearrangement.

The presence of the electron-withdrawing trifluoromethoxy group at the C4 position would be expected to influence the stability of any carbocationic intermediates formed during these rearrangements. This electronic effect could alter the reaction pathways and potentially the product distribution compared to unsubstituted cyclohexanol.

While specific experimental data on the ring transformations of this compound is not available, the table below outlines a hypothetical reaction scheme for its ring contraction and expansion based on established methodologies.

| Transformation | Hypothetical Reactants | Potential Product | Relevant Reaction Type |

| Ring Contraction | 1. 4-(Trifluoromethoxy)cyclohexene oxide2. Lewis Acid | 3-(Trifluoromethoxy)cyclopentanecarbaldehyde | Epoxide Rearrangement |

| Ring Expansion | 1-Aminomethyl-4-(trifluoromethoxy)cyclohexanol | 4-(Trifluoromethoxy)cycloheptanone | Tiffeneau-Demjanov Rearrangement |

This table presents hypothetical transformations and is not based on published experimental results for this compound.

Further research and experimental validation would be necessary to determine the feasibility and specific outcomes of these ring contraction and expansion studies on this compound.

Applications of 4 Trifluoromethoxy Cyclohexanol As a Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures via C-C Bond Formations

The construction of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. alevelchemistry.co.uknih.gov 4-(Trifluoromethoxy)cyclohexanol derivatives are poised for use in a variety of powerful C-C bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. youtube.com Derivatives of this compound could be readily prepared to participate in these transformations as either the electrophilic or nucleophilic partner.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organic halide or triflate. youtube.com A derivative of this compound, such as a bromo- or iodo-substituted variant, could serve as the halide partner. Conversely, the parent alcohol could be converted into a boronic acid or ester to act as the nucleophilic component. tcichemicals.comresearchgate.net The reaction is valued for its mild conditions and the environmental compatibility of boronic acids. youtube.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgrsc.orgyoutube.comorganic-chemistry.org A halide derivative of this compound would be a suitable substrate for coupling with various alkynes, introducing an alkynyl moiety onto the cyclohexane (B81311) ring. This method is highly effective for synthesizing internal alkynes, which are themselves versatile intermediates. youtube.com The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A functionalized 4-(Trifluoromethoxy)cyclohexenyl halide or triflate could undergo this reaction to attach a variety of substituents, further diversifying the accessible molecular architectures. mdpi.com Intramolecular versions of the Heck reaction are particularly powerful for constructing complex ring systems. libretexts.org

| Reaction | Electrophile (Example Derivative) | Nucleophile | Catalyst System (Typical) | Resulting Bond |

| Suzuki | 4-(Trifluoromethoxy)cyclohexyl triflate | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Cyclohexyl-Aryl/Vinyl |

| Sonogashira | 1-Iodo-4-(trifluoromethoxy)cyclohexane | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base | Cyclohexyl-Alkynyl |

| Heck | 4-(Trifluoromethoxy)cyclohexenyl Halide | Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Cyclohexenyl-Vinyl |

Asymmetric Synthesis Utilizing Chiral this compound Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. capes.gov.bracs.org this compound is a chiral molecule (existing as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers). Resolution of these enantiomers or their asymmetric synthesis would yield chiral building blocks with significant potential.

These chiral derivatives could be employed in several ways:

Chiral Auxiliaries: The chiral alcohol could be attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the transformation, the auxiliary can be cleaved and recovered.

Chiral Starting Materials: The inherent chirality of the molecule can be transferred through a series of reactions to create a new, complex chiral product.

Chiral Ligands: The alcohol could be incorporated into a more complex ligand structure for use in asymmetric catalysis, where it could influence the stereochemical outcome of a metal-catalyzed reaction. youtube.com

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are core structures in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov The functional groups of this compound make it a promising precursor for various heterocyclic systems.

Formation of Oxygen-Containing Heterocycles

The hydroxyl group of this compound is a key functional handle for the synthesis of oxygen-containing heterocycles. nih.gov Through established synthetic methodologies, it is conceivable that this alcohol could be a starting point for compounds like furans, pyrans, or more complex fused-ring systems. For example, intramolecular cyclization via a Williamson ether synthesis-type reaction could be employed after introducing a leaving group at another position on the cyclohexane ring. Another potential route involves ring-opening of the cyclohexane followed by cyclization to form different-sized oxygen heterocycles. organic-chemistry.org

Nitrogen-Containing Heterocycles Derived from this compound Precursors

The synthesis of nitrogen-containing heterocycles is of paramount importance in drug discovery. nih.govresearchgate.netclockss.org this compound can be readily converted into nitrogen-containing intermediates. Potential transformations include:

Oxidation and Reductive Amination: Oxidation of the alcohol to the corresponding ketone, 4-(trifluoromethoxy)cyclohexanone, provides an electrophilic center. Reaction with ammonia (B1221849) or primary amines followed by reduction would yield amines, which are precursors to a wide range of nitrogen heterocycles like pyridines or piperidines. researchgate.net

Nucleophilic Substitution: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) would allow for substitution with nitrogen nucleophiles like azide (B81097). Subsequent reduction of the azide to an amine opens up pathways for cyclization reactions to form nitrogen heterocycles. pitt.edu

Utilization in Polymer Chemistry Research

The properties of polymers can be finely tuned by the choice of monomers. Cyclohexanol (B46403) itself is a key industrial intermediate, notably in the production of nylon. chemicalbook.comowlcation.com The incorporation of a trifluoromethoxy group is known to enhance properties such as thermal stability and hydrophobicity in polymers. rsc.org

Therefore, this compound could serve as a valuable monomer or co-monomer in polymer synthesis. Its hydroxyl group allows it to be used in the production of polyesters (through reaction with dicarboxylic acids) and polyethers. The resulting polymers, bearing the trifluoromethoxy-substituted cyclohexane ring as a repeating unit, would be expected to exhibit unique properties. These might include improved solubility in specific organic solvents, enhanced thermal resistance, and modified surface properties, making them candidates for advanced materials applications. Research into poly(hydroxyl-amino ether)s has shown that substituted cyclohexanone (B45756) derivatives can be used to create photoactive and thermally stable polymers. researchgate.net

Monomer Design and Polymerization Studies

There is currently no specific information available in the public domain detailing the use of this compound in monomer design or subsequent polymerization studies. While fluorinated molecules are of significant interest in polymer science for creating materials with unique thermal and chemical resistance, research explicitly detailing the polymerization behavior of this specific alcohol has not been identified.

Synthesis of Functional Materials Precursors

Similarly, a search for the application of this compound as a precursor for functional materials did not yield specific examples or detailed research findings. The synthesis of functional materials often involves the incorporation of specialized building blocks to impart desired properties, but the role of this particular compound in such syntheses is not documented in accessible scientific literature.

Contributions to Agrochemical Research Intermediates

The use of fluorinated compounds as intermediates in agrochemical research is a well-established field. However, specific studies detailing the exploration of this compound for this purpose are not publicly available.

Exploration as a Scaffold for Bioactive Compounds

While the cyclohexanol scaffold is common in bioactive molecules, there is no specific, publicly available research that focuses on the synthesis of intermediates from this compound for the development of new bioactive compounds.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. No SAR studies focusing on synthetic modifications of the this compound structure for agrochemical or other applications have been found in the public scientific record.

Derivatives and Analogues of 4 Trifluoromethoxy Cyclohexanol: Synthesis and Research Applications

Synthesis and Investigation of Positional Isomers (e.g., 2- and 3-(Trifluoromethoxy)cyclohexanol)

The synthesis and comparative study of positional isomers of 4-(trifluoromethoxy)cyclohexanol are fundamental to understanding how the substituent's placement influences the molecule's properties and reactivity. However, detailed research on the synthesis of 2- and 3-(trifluoromethoxy)cyclohexanol (B13056975) is not extensively documented in readily available scientific literature. The existence of 3-(trifluoromethoxy)cyclohexanol is confirmed through its commercial availability and assigned CAS number 2092719-06-5. ambeed.com

Functionalization of the Cyclohexanol (B46403) Ring with Additional Substituents

The introduction of further functional groups onto the this compound ring would generate a library of novel compounds with potentially unique properties.

Di- and Poly-Substituted Trifluoromethoxycyclohexanol Analogues

Specific research on the di- and poly-substitution of this compound is scarce. However, studies on related structures provide a conceptual framework. For example, the synthesis of 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone has been achieved, demonstrating that the cyclohexyl ring can accommodate multiple substituents, including an additional fluorine atom. rsc.org This suggests that di-substituted analogues of this compound could be synthetically accessible, although the specific reaction conditions would require significant investigation.

Introduction of Other Fluorinated Moieties

The incorporation of other fluorinated groups onto the this compound scaffold is an area ripe for exploration. While direct examples are not available, the broader field of organofluorine chemistry offers numerous methods for the introduction of fluorine-containing substituents. The reactivity of the cyclohexanol ring would need to be carefully considered to ensure selective functionalization without affecting the existing trifluoromethoxy group.

Cyclohexanone (B45756) Derivatives of this compound

The oxidation of the hydroxyl group of this compound to a ketone would yield 4-(trifluoromethoxy)cyclohexanone, a potentially valuable synthetic intermediate.

Synthetic Approaches to the Ketone Analogue

While a specific, detailed synthesis of 4-(trifluoromethoxy)cyclohexanone is not described in the available literature, a general and environmentally friendly method for the oxidation of 4-substituted cyclohexanols has been patented. google.com This method utilizes oxygen as the oxidant in the presence of a catalytic system to convert 4-substituted cyclohexanols to their corresponding cyclohexanones. The patent specifies that the substituent can be a trifluoroalkyl group, making it highly probable that this method could be adapted for the synthesis of 4-(trifluoromethoxy)cyclohexanone. google.com The commercial availability of the related 4-(trifluoromethyl)cyclohexanone (B120454) further suggests that such transformations are feasible. biosynth.com

Reactivity of the Ketone in Research Syntheses

The corresponding ketone, 4-(trifluoromethoxy)cyclohexanone, is a key derivative whose reactivity is dictated by the presence of the carbonyl group and the electron-withdrawing trifluoromethoxy (-OCF3) substituent. The -OCF3 group is one of the most powerfully electron-withdrawing groups in organic chemistry. Its presence at the 4-position significantly influences the reactivity of the cyclohexanone ring, particularly the acidity of the α-protons (the hydrogens on the carbons adjacent to the carbonyl) and the electrophilicity of the carbonyl carbon.

The strong inductive effect of the -OCF3 group increases the acidity of the α-protons, facilitating the formation of an enolate anion under basic conditions. libretexts.orglibretexts.org Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions. libretexts.org

Enolate Formation and Reactivity: The formation of the enolate of 4-(trifluoromethoxy)cyclohexanone can be achieved using a variety of bases. Due to the delocalized negative charge, enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Reaction at the carbon is typically more common and synthetically useful.

Once formed, this enolate can participate in several key transformations:

Alkylation: The enolate can be alkylated with alkyl halides. This reaction is generally under kinetic control, meaning the major product is formed via the lowest energy transition state. ubc.ca For conformationally rigid cyclohexanone enolates, alkylation tends to occur from the axial direction to allow the ring to move towards a more stable chair conformation in the transition state. ubc.ca

Aldol (B89426) Condensation: As a ketone with α-hydrogens, 4-(trifluoromethoxy)cyclohexanone can undergo a self-condensation reaction in the presence of an acid or base catalyst. qiboch.comnih.gov The reaction involves the enolate of one molecule attacking the carbonyl group of a second molecule to form a β-hydroxyketone, which can then dehydrate upon heating to yield an α,β-unsaturated ketone. vedantu.comdoubtnut.com

Table 1: Hypothetical Aldol Reaction of 4-(Trifluoromethoxy)cyclohexanone

| Reactant | Catalyst | Intermediate Product (Aldol Adduct) | Final Product (Dehydrated) |

|---|---|---|---|

| 4-(Trifluoromethoxy)cyclohexanone (2 eq.) | NaOH, H₂O | 2-((1R,4R)-4-(trifluoromethoxy)cyclohexyl)-2-hydroxy-4-(trifluoromethoxy)cyclohexan-1-one | 2-((1R,4R)-4-(trifluoromethoxy)cyclohex-1-en-1-yl)-4-(trifluoromethoxy)cyclohexan-1-one |

Chiral Derivatization for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. youtube.com One established strategy is the use of chiral auxiliaries or ligands, which are chiral molecules that control the stereochemical outcome of a reaction. nih.gov The this compound scaffold, being a chiral molecule (once resolved into its separate enantiomers), is a potential candidate for developing new chiral auxiliaries and ligands.

Synthesis of Chiral Auxiliaries and Ligands Based on the Scaffold

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate. nih.gov They impart facial selectivity to a reaction, and after the desired transformation, the auxiliary can be cleaved and recovered. nih.gov For example, enantiopure (1R,4R)-4-(trifluoromethoxy)cyclohexanol could be esterified with a prochiral carboxylic acid. The resulting bulky and stereochemically defined group would then direct subsequent reactions, such as enolate alkylation, to occur on a specific face of the molecule.

More advanced applications involve the synthesis of chiral ligands for transition-metal-catalyzed reactions. These ligands are used in catalytic amounts and can induce high enantioselectivity. Drawing inspiration from well-known ligand scaffolds, one could hypothetically synthesize phosphine (B1218219) ligands from this compound. For instance, the alcohol could be converted to a suitable leaving group (e.g., a tosylate or mesylate), which is then displaced by a diphenylphosphine (B32561) group to create a novel phosphine ligand.

Table 2: Hypothetical Synthesis of a Chiral Phosphine Ligand

| Starting Material | Reagent 1 | Reagent 2 | Product |

|---|---|---|---|

| (1R,4R)-4-(Trifluoromethoxy)cyclohexanol | 1. TsCl, Pyridine (B92270) | 2. LiPPh₂ | (1R,4R)-1-(diphenylphosphino)-4-(trifluoromethoxy)cyclohexane |

The electronic properties of such a ligand would be influenced by the -OCF3 group, which could, in turn, affect the catalytic activity and selectivity of its metal complexes. beilstein-journals.org

Application in Enantioselective Transformations

The chiral derivatives synthesized from the this compound scaffold would find their purpose in enantioselective reactions.

Auxiliary-Mediated Reactions: A chiral auxiliary based on this scaffold could be used in reactions like asymmetric aldol additions or Diels-Alder reactions. The steric bulk and defined three-dimensional structure of the auxiliary would block one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less hindered face, thereby leading to a single diastereomer. rsc.org

Ligand-Accelerated Catalysis: Chiral phosphine ligands are cornerstones of asymmetric catalysis, particularly in hydrogenation reactions. nih.govnih.gov A hypothetical ruthenium or iridium complex of the (1R,4R)-1-(diphenylphosphino)-4-(trifluoromethoxy)cyclohexane ligand could be a highly effective catalyst for the asymmetric hydrogenation of prochiral ketones or alkenes. The chiral metal complex would coordinate to the substrate in a specific orientation, allowing for the delivery of hydrogen to one face of the double bond, resulting in a product with high enantiomeric excess (ee). nih.gov

Table 3: Hypothetical Application in Asymmetric Hydrogenation

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | [Ir(COD)Cl]₂ + (1R,4R)-1-(diphenylphosphino)-4-(trifluoromethoxy)cyclohexane | (R)-1-Phenylethanol | >99 | 98 |

| Methyl acetoacetate | RuCl₂[(1R,4R)-ligand]₂(dpen) | Methyl (R)-3-hydroxybutanoate | 99 | 97 |

Stereochemical Considerations in 4 Trifluoromethoxy Cyclohexanol Research

Conformational Analysis of the Cyclohexane (B81311) Ring in Solution and Solid State

The three-dimensional structure of 4-(trifluoromethoxy)cyclohexanol is dictated by the conformational equilibrium of the cyclohexane ring. This equilibrium is primarily influenced by the steric and electronic properties of the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups.

In a cyclohexane chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative stability of the two possible chair conformations is determined by the steric strain experienced by the substituents. Larger groups generally prefer the equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions.

The preference for the equatorial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position. For the hydroxyl group, the A-value is approximately 0.9 kcal/mol in the gas phase. The trifluoromethoxy group is significantly bulkier and more lipophilic than a hydroxyl or even a trifluoromethyl group, leading to a strong preference for the equatorial position to minimize steric hindrance. nih.gov

| Substituent | A-value (kcal/mol) |

| -OH | ~0.9 |

| -CH₃ | 1.74 |

| -CF₃ | ~2.4-2.5 |

| -OCF₃ (estimated) | >2.5 |

This table presents the A-values for various substituents on a cyclohexane ring. The value for the trifluoromethoxy group is an estimation based on its steric bulk relative to other groups.

The trifluoromethoxy group, with its considerable size and high electronegativity, exerts a profound influence on the conformation of the cyclohexane ring. nih.govwikipedia.org Its large van der Waals radius leads to significant steric strain when placed in an axial position, making the equatorial conformation overwhelmingly favored. This strong equatorial preference effectively "locks" the conformation of the cyclohexane ring, particularly in the trans isomer.

In cis-4-(trifluoromethoxy)cyclohexanol, one substituent must be axial while the other is equatorial. Given the larger steric demand of the -OCF₃ group, it will preferentially occupy the equatorial position, forcing the smaller -OH group into the axial position. In the trans isomer, both groups can be either axial or equatorial. The most stable conformation will have both the trifluoromethoxy and hydroxyl groups in equatorial positions.

Diastereoselective Outcomes in Reactions Involving this compound

Diastereoselectivity in reactions involving this compound refers to the preferential formation of one diastereomer over another. The stereochemical outcome is largely governed by the existing stereochemistry of the cyclohexane ring.

The formation of new chemical bonds at or near the cyclohexane ring of this compound is subject to stereochemical control. The facial selectivity of an incoming reagent is dictated by the steric hindrance imposed by the substituents on the ring. For instance, in an acylation reaction of the hydroxyl group, the approach of the acylating agent will be directed by the neighboring groups. In the case of the trans isomer, where both groups are equatorial, the molecule presents two relatively unhindered faces. However, in the cis isomer, the axial hydroxyl group's reactivity might be influenced by 1,3-diaxial interactions, potentially affecting the reaction rate and stereochemical outcome of subsequent transformations.

Substrate-controlled diastereoselectivity is a powerful tool in organic synthesis where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com In reactions involving this compound, the rigid conformation of the ring, with the bulky trifluoromethoxy group in the equatorial position, provides a predictable stereochemical environment.

For example, the reduction of a ketone at a position adjacent to the substituted carbon would be highly diastereoselective. The hydride reagent would preferentially attack from the less sterically hindered face of the molecule, leading to the formation of one diastereomeric alcohol in excess. The predictable nature of this substrate control is valuable in the synthesis of complex molecules where precise control of stereochemistry is essential. beilstein-journals.orgnih.govpacific.edu

| Reaction Type | Reagent Approach | Predicted Major Diastereomer |

| Nucleophilic addition to an adjacent carbonyl | From the less hindered (equatorial) face | Diastereomer with the new substituent in the equatorial position |

| Epoxidation of an adjacent double bond | From the less hindered face | Epoxide formed on the face opposite to the bulky substituent |

This table illustrates the principles of substrate-controlled diastereoselectivity in hypothetical reactions involving a derivative of this compound.

Enantiomeric Purity and Resolution Techniques for Chiral this compound Isomers

The cis isomer of this compound possesses a plane of symmetry and is therefore an achiral meso compound. In contrast, the trans isomer is chiral and exists as a pair of enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for studying their individual biological activities and for their use as chiral building blocks in synthesis.

Common methods for the resolution of chiral alcohols like trans-4-(trifluoromethoxy)cyclohexanol include classical resolution via diastereomeric salt formation and chiral chromatography. wikipedia.orglibretexts.org

Classical Resolution: This technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., mandelic acid or tartaric acid), to form a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful analytical and preparative techniques for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

| Resolution Technique | Principle | Common Reagents/Materials |

| Classical Resolution | Formation of separable diastereomeric derivatives (e.g., salts or esters). | Chiral acids (e.g., tartaric acid, mandelic acid), Chiral amines (for acidic substrates). |

| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase. | Chiral columns (e.g., based on cyclodextrins, proteins, or chiral polymers). |

This table summarizes common techniques for the resolution of chiral isomers of compounds like trans-4-(Trifluoromethoxy)cyclohexanol.

Asymmetric Synthesis and Chromatographic Resolution Methods

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to directly yield a specific stereoisomer, or the resolution of a racemic mixture.

Asymmetric Synthesis:

A common and effective method for the enantioselective synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 4-(trifluoromethoxy)cyclohexanone. This transformation is typically achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts.

One prominent approach is the use of enzymes, such as ketoreductases (KREDs), which are known for their high stereoselectivity in reducing cyclic ketones. The choice of the specific KRED and reaction conditions can direct the synthesis towards either the cis or trans diastereomer with high enantiomeric excess (ee).

Alternatively, organocatalytic methods have proven effective for the synthesis of related chiral fluorinated cyclic compounds. For instance, cinchona alkaloid-based primary amines have been successfully employed in the enantioselective synthesis of trifluoromethyl-substituted cyclohexanones, which are precursors to the corresponding alcohols. rsc.orgnih.gov The subsequent reduction of these chiral ketones, for example with sodium borohydride (B1222165), can yield the desired enantiomerically enriched this compound.

A representative scheme for the asymmetric synthesis is shown below:

Chromatographic Resolution:

When a racemic mixture of this compound is synthesized, the separation of its enantiomers can be achieved through chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC):

Direct enantioseparation by HPLC using chiral stationary phases (CSPs) is a powerful and widely used technique. rsc.orgresearchgate.net For alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is crucial for achieving optimal resolution. A combination of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The exact ratio of these solvents is optimized to balance resolution and analysis time.

Chiral Gas Chromatography (GC):

For volatile compounds, chiral GC offers an excellent alternative for enantiomeric separation. dntb.gov.uaresearchgate.netresearchgate.netgcms.cz The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, is common. researchgate.netgcms.cz Prior to analysis, the alcohol may be derivatized to increase its volatility and improve chromatographic performance. The separation occurs based on the differential interactions between the enantiomers and the chiral stationary phase.

A summary of typical chromatographic conditions for the resolution of similar chiral alcohols is presented in the interactive table below.

| Parameter | Chiral HPLC | Chiral GC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Cyclodextrin derivatives |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol | Helium or Hydrogen |

| Detection | UV or Refractive Index | Flame Ionization Detector (FID) |

| Typical Resolution (Rs) | > 1.5 | > 1.5 |

Derivatization for Enantiomeric Excess Determination in Research

Accurate determination of the enantiomeric excess (ee) of a chiral compound is crucial in asymmetric synthesis and resolution studies. A widely adopted and reliable method for determining the ee of chiral alcohols, including this compound, is through derivatization with a chiral derivatizing agent (CDA) followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. nih.gov

Mosher's Acid and its Analogs:

One of the most extensively used CDAs for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org It is typically used in its more reactive acid chloride form, Mosher's acid chloride ((R)- or (S)-MTPA-Cl). researchgate.net The reaction of the chiral alcohol with both enantiomers of MTPA-Cl produces a pair of diastereomeric esters.

The resulting diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. nih.gov By comparing the integration of specific proton or fluorine signals in the respective spectra, the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol, can be accurately calculated. The presence of the trifluoromethyl group in both the analyte and the reagent can provide highly resolved signals in ¹⁹F NMR, facilitating precise quantification.

The general procedure for Mosher's ester analysis involves:

Reaction of the enantiomerically enriched alcohol with (R)-MTPA-Cl.

Reaction of the enantiomerically enriched alcohol with (S)-MTPA-Cl in a separate experiment.

Acquisition of ¹H and/or ¹⁹F NMR spectra for both diastereomeric esters.

Comparison of the chemical shifts and integration of corresponding signals to determine the ee.

A variety of other chiral derivatizing agents are also available, including those that introduce a chromophore or fluorophore, allowing for sensitive detection by HPLC. journalajacr.comresearchgate.net

The following table lists common derivatizing agents for alcohols.

| Derivatizing Agent | Analytical Method | Key Features |

| (R)- & (S)-MTPA-Cl | ¹H and ¹⁹F NMR | Forms diastereomeric esters with distinct NMR signals. |

| (1S)-(-)-Camphanic acid chloride | ¹H NMR, HPLC | Forms stable diastereomeric esters, often crystalline. |

| 1-Naphthyl isocyanate | HPLC | Introduces a UV-active naphthyl group. |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research Contexts

Elucidation of Molecular Structure Using High-Resolution NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Trifluoromethoxy)cyclohexanol. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, enabling the assignment of resonances and the elucidation of the compound's stereochemistry.

Assignment of Resonences and Stereochemical Implications

This compound exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups significantly influences the NMR spectra, allowing for their differentiation. nih.gov

In the trans isomer, the bulky trifluoromethoxy group preferentially occupies the equatorial position to minimize steric strain. This forces the hydroxyl group into an equatorial position as well, leading to a diequatorial conformation as the most stable chair form. Conversely, the cis isomer exists as a mixture of two rapidly interconverting chair conformations: one with an axial hydroxyl group and an equatorial trifluoromethoxy group, and the other with an equatorial hydroxyl and an axial trifluoromethoxy group.

¹H NMR Spectroscopy: The chemical shift and multiplicity of the proton attached to C1 (the carbinol proton, H-1) is particularly diagnostic.

In the stable diequatorial trans isomer, H-1 is in an axial position. It exhibits large axial-axial couplings (³J ≈ 8-12 Hz) to the adjacent axial protons on C2 and C6, resulting in a signal that is often a triplet of triplets or a complex multiplet with a large width at half-height. reddit.com

For the cis isomer, the observed chemical shift and coupling constants for H-1 are a population-weighted average of the two exchanging chair conformers. This typically results in a signal with smaller, averaged coupling constants and a narrower appearance compared to the trans isomer. reddit.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon chemical shifts are also sensitive to the substituent orientation. Carbons bearing axial substituents are generally shielded (shifted to a lower ppm value) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect. This allows for the assignment of the carbon resonances in each isomer.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment. ucl.ac.uknih.gov The trifluoromethoxy group gives rise to a single resonance in the proton-decoupled spectrum. The chemical shift of the -OCF₃ group differs between the cis and trans isomers and is also dependent on its axial or equatorial orientation, providing another layer of structural confirmation.

| Isomer | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) / Multiplicity |

|---|---|---|---|---|

| trans | ¹H | H-1 (axial) | ~3.6 | Multiplet, large J ≈ 8-12 Hz |

| ¹³C | C-1 | ~70 | - | |

| C-4 | ~75 (q) | ²JCF ≈ 2-5 Hz | ||

| ¹⁹F | -OCF₃ (equatorial) | ~ -59 | Singlet | |

| cis | ¹H | H-1 (averaged) | ~4.0 | Broad singlet or narrow multiplet, small J |

| ¹³C | C-1 | ~66 | - | |

| C-4 | ~74 (q) | ²JCF ≈ 2-5 Hz | ||

| ¹⁹F | -OCF₃ (averaged) | ~ -60 | Singlet |

Dynamic NMR Studies on Conformational Exchange

The cyclohexane (B81311) ring is not static but undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. nih.gov Dynamic NMR spectroscopy, typically involving variable-temperature (VT) experiments, is a powerful technique to study this process. researchgate.netsemanticscholar.org

By lowering the temperature of the NMR experiment, the rate of this conformational exchange can be slowed. At a sufficiently low temperature, known as the coalescence temperature, the single, averaged signal for a given nucleus (e.g., the -OCF₃ group in the cis isomer) broadens significantly. Below this temperature, the exchange becomes slow on the NMR timescale, and separate signals for the axial and equatorial conformers can be resolved. researchgate.net

Analysis of the NMR lineshape at different temperatures allows for the determination of the kinetic and thermodynamic parameters of the ring-flipping process:

Activation Energy (ΔG‡): The energy barrier to interconversion can be calculated from the coalescence temperature.

Equilibrium Constant (K): For the cis isomer, integration of the distinct axial and equatorial ¹⁹F NMR signals at low temperatures allows for the direct calculation of the equilibrium constant between the two chair conformers.

Conformational Free Energy (A-value): From the equilibrium constant, the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers can be determined. This value, known as the A-value, quantifies the steric preference of the substituent. Studies on similar compounds have determined an A-value of approximately 0.79 kcal/mol for the -OCF₃ group. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis in Research

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns. udel.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₇H₁₁F₃O₂), HRMS can easily distinguish it from other compounds that may have the same nominal mass but a different elemental composition.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Typical Experimental Mass [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|

| C₇H₁₁F₃O₂ | 185.0784 | 185.0781 | -1.6 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule by inducing fragmentation. youtube.comyoutube.com In a typical experiment, the molecular ion (e.g., [M+H]⁺) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org The analysis of these fragments provides a roadmap of the molecule's connectivity.

For this compound, characteristic fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols, leading to a prominent ion at m/z [M+H - H₂O]⁺.

Cleavage of the -OCF₃ Group: Fragmentation can involve the loss of the trifluoromethoxy group or parts of it.

Ring Cleavage: The cyclohexane ring can undergo characteristic cleavages, often following the initial loss of a substituent. miamioh.edu

These fragmentation patterns serve as a molecular fingerprint, helping to confirm the identity of the compound and distinguish it from its isomers.

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 167.07 | H₂O | Trifluoromethoxycyclohexene ion |

| 101.06 | H₂O + CF₂O | Cyclohexene fragment ion |

| 83.05 | H₂O + OCF₃• | Cyclohexenyl cation |

| 69.00 | C₇H₁₀O₂ | CF₃⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis in Research

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region arise from the C-H stretching vibrations of the cyclohexane ring.

C-F Stretches: The trifluoromethoxy group is characterized by very strong and distinct absorption bands in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching modes. cdnsciencepub.com

C-O Stretch: The C-O stretching vibration of the alcohol group typically appears in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak, the C-H and C-C skeletal vibrations of the cyclohexane ring are usually strong and well-defined. ias.ac.in The symmetric C-F stretching modes of the -OCF₃ group also give rise to characteristic Raman signals. nih.govnih.gov The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |

| C-F stretch | 1100-1300 | 1100-1300 | Very Strong (IR); Medium (Raman) |

| C-O stretch | 1000-1200 | 1000-1200 | Medium-Strong |

| C-C ring modes | 800-1000 | 800-1000 | Medium (IR); Strong (Raman) |

Characteristic Absorptions of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group presents unique and strong absorption signals in various spectroscopic analyses due to the presence of the highly electronegative fluorine atoms. These characteristic signals are instrumental in confirming the incorporation of the -OCF₃ moiety into the cyclohexanol (B46403) scaffold.

Infrared (IR) Spectroscopy: The C-F bonds within the trifluoromethoxy group give rise to very strong and characteristic absorption bands. Typically, the asymmetric and symmetric stretching vibrations of the CF₃ group are observed in the region of 1250-1040 cm⁻¹. These intense absorptions are often a dominant feature of the IR spectrum, providing clear evidence of the group's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing trifluoromethoxy-containing compounds.

¹⁹F NMR: The three equivalent fluorine atoms of the -OCF₃ group typically produce a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift (δ) is sensitive to the electronic environment and generally appears in a distinct region, often between -57 and -60 ppm (relative to CFCl₃), which differs from the typical range for a trifluoromethyl (-CF₃) group attached to a carbon atom. escholarship.org

¹³C NMR: The carbon atom of the -OCF₃ group is directly coupled to three fluorine atoms, resulting in a characteristic quartet in the proton-decoupled ¹³C NMR spectrum. The C-F coupling constant (¹JCF) is typically large, in the range of 250-300 Hz. The chemical shift for this carbon is often observed around 120-122 ppm. spectrabase.comspectrabase.com

¹H NMR: While the -OCF₃ group itself contains no protons, its strong electron-withdrawing nature influences the chemical shifts of nearby protons on the cyclohexane ring, causing them to shift downfield.

Table 1: Characteristic Spectroscopic Data for the Trifluoromethoxy (-OCF₃) Group

| Spectroscopic Technique | Parameter | Typical Range / Observation | Notes |

|---|---|---|---|

| Infrared (IR) | C-F Stretching | 1250 - 1040 cm⁻¹ | Very strong and characteristic absorptions. |

| ¹⁹F NMR | Chemical Shift (δ) | -57 to -60 ppm | Sharp singlet (relative to CFCl₃). Sensitive to solvent and electronic environment. escholarship.org |

| ¹³C NMR | Chemical Shift (δ) | ~120 - 122 ppm | Signal for the OCF₃ carbon. |

| ¹³C NMR | C-F Coupling (¹JCF) | ~250 - 300 Hz | Results in a quartet multiplicity for the OCF₃ carbon. |

Conformational Markers

For this compound, two diastereomers exist: cis and trans. Each of these can exist in two chair conformations that are in rapid equilibrium at room temperature. nih.gov However, the bulky trifluoromethoxy group, along with the hydroxyl group, will create a conformational bias, favoring the conformer where these groups are in the more stable equatorial position to minimize steric strain. acs.org Low-temperature NMR spectroscopy is a key technique used to slow this chair-chair interconversion, allowing for the distinct observation of axial and equatorial conformers and the determination of the molecule's preferred conformation.

The proton on the carbon bearing the hydroxyl group (H-1) is a critical conformational marker. Its chemical shift and, more importantly, its coupling constants with adjacent protons (H-2 and H-6) are highly dependent on its orientation (axial or equatorial).

Chemical Shift: Generally, an axial proton (Hₐ) resonates at a higher field (lower ppm) compared to its equatorial counterpart (Hₑ) in the same molecule. brainly.comnih.gov This is due to anisotropic shielding effects from the C-C bonds of the cyclohexane ring. Thus, a conformer with an axial H-1 would show this proton's signal shifted upfield relative to the conformer where H-1 is equatorial.

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is described by the Karplus relationship, which correlates ³JHH to the dihedral angle between the protons. miamioh.edu

An axial H-1 proton has a large dihedral angle (~180°) with the adjacent axial protons (H-2ₐ and H-6ₐ), resulting in a large axial-axial coupling (³Jₐₐ) , typically in the range of 8-13 Hz. organicchemistrydata.org

An equatorial H-1 proton has smaller dihedral angles (~60°) with both adjacent axial and equatorial protons, leading to small equatorial-axial (³Jₑₐ) and equatorial-equatorial (³Jₑₑ) couplings, typically in the range of 2-5 Hz. organicchemistrydata.org

By analyzing the multiplicity and measuring the coupling constants of the H-1 signal, the dominant conformation can be determined. For example, a large coupling constant for the H-1 proton in the spectrum of trans-4-(trifluoromethoxy)cyclohexanol would indicate a diequatorial conformation of the -OH and -OCF₃ groups.

Table 2: NMR Conformational Markers for the H-1 Proton in Substituted Cyclohexanols

| H-1 Orientation | Relative Chemical Shift (δ) | Observed Multiplicity | Characteristic Coupling Constants (³JHH) |

|---|---|---|---|

| Axial | Upfield (lower ppm) brainly.com | Triplet of triplets (tt) or complex multiplet | Large ³Jaa (to H-2a, H-6a): 8-13 Hz Small ³Jae (to H-2e, H-6e): 2-5 Hz organicchemistrydata.org |

| Equatorial | Downfield (higher ppm) brainly.com | Broad singlet or complex multiplet | Small ³Jea (to H-2a, H-6a): 2-5 Hz Small ³Jee (to H-2e, H-6e): 2-5 Hz organicchemistrydata.org |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

While obtaining single crystals of this compound itself may be challenging, its derivatives (e.g., esters, ethers) or co-crystals can often be prepared to be suitable for X-ray crystallography. This technique provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state, confirming connectivity, conformation, and stereochemistry.

Absolute Configuration Assignment

For chiral derivatives of this compound, X-ray crystallography is the definitive method for determining the absolute configuration (i.e., the R or S designation at each stereocenter). This is typically achieved through the analysis of anomalous dispersion. nih.gov

When X-rays interact with electrons, a small phase shift occurs, which is known as anomalous scattering. For non-centrosymmetric crystal structures, this effect breaks Friedel's law, meaning that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are no longer identical. wikipedia.org By carefully measuring these intensity differences (Bijvoet pairs), the true handedness of the molecule can be determined.

The Flack parameter is a refined value that quantifies the absolute structure of the crystal. ed.ac.ukox.ac.uk

A Flack parameter value close to 0 indicates that the assigned absolute configuration is correct. wikipedia.org

A value close to 1 suggests that the inverted configuration is the correct one.

A value near 0.5 may imply that the crystal is a racemic twin. wikipedia.org

The reliability of this method is highest when the molecule contains at least one atom heavier than oxygen, as these atoms produce a stronger anomalous scattering signal. nih.gov

Intermolecular Interactions and Crystal Packing

X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing critical insights into the intermolecular forces that govern the solid-state structure. For derivatives of this compound, the crystal packing is dictated by a combination of strong and weak interactions.

Weak Interactions of the Trifluoromethoxy Group: The highly polarized -OCF₃ group participates in a variety of weaker, yet structurally significant, intermolecular contacts. The amphiphilic nature of the related trifluoromethyl group suggests it can engage in various non-covalent interactions. acs.orgacs.org

C-H···F Hydrogen Bonds: Weak hydrogen bonds can form between the electronegative fluorine atoms and nearby C-H groups.

F···F Contacts: Interactions between fluorine atoms of adjacent trifluoromethoxy groups can also influence the crystal packing, although their role can be complex and is not always purely attractive. rsc.orgiucr.org

The interplay between the strong hydrogen bonds from the alcohol and the cumulative effect of the weaker interactions involving the trifluoromethoxy group ultimately determines the final crystal packing arrangement and the macroscopic properties of the solid material. nih.govnih.gov

Table 3: Potential Intermolecular Interactions in Crystals of this compound Derivatives

| Interaction Type | Participating Groups | Relative Strength | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | O-H ··· O | Strong | Primary driver of supramolecular assembly, forming chains or dimers. rsc.org |

| Weak Hydrogen Bond | C-H ··· F | Weak | Directional interactions that contribute to stabilizing the 3D network. rsc.org |

| Dipole-Dipole | -OCF₃, -OH | Moderate | Contributes to overall lattice energy and molecular orientation. |

| van der Waals Forces | Cyclohexyl backbone | Weak | Non-directional forces that promote efficient space-filling. |

Computational and Theoretical Studies on 4 Trifluoromethoxy Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for elucidating the electronic characteristics and predicting the reactivity of molecules. For 4-(Trifluoromethoxy)cyclohexanol, these methods can provide a detailed picture of how electrons are distributed and how the molecule is likely to interact with other chemical species.

HOMO/LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing insights into chemical reactivity through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be primarily localized on the oxygen atom of the hydroxyl group, which is the most electron-rich and readily donatable source of electrons. The LUMO, conversely, would likely be centered around the antibonding orbitals of the C-O bond of the trifluoromethoxy group and the C-F bonds, given the high electronegativity of fluorine and oxygen atoms.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a molecule that is more readily polarizable and reactive. Theoretical calculations for analogous fluorinated compounds suggest that the introduction of the trifluoromethoxy group would likely result in a moderately large HOMO-LUMO gap for this compound, indicative of a relatively stable compound.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 8.7 |

Note: These are hypothetical values based on theoretical principles for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, and this asymmetry is key to understanding its interactions. Charge distribution analysis and molecular electrostatic potential (MEP) maps are computational tools that visualize the electronic landscape of a molecule.

In this compound, the highly electronegative fluorine and oxygen atoms create significant partial negative charges, while the hydrogen atoms of the hydroxyl group and the cyclohexane (B81311) ring bear partial positive charges. An MEP map would visually represent this, with red regions indicating areas of high electron density (negative potential) and blue regions showing areas of low electron density (positive potential).

The MEP map for this compound is anticipated to show a strongly negative potential around the oxygen of the hydroxyl group and the fluorine atoms of the trifluoromethoxy group. These regions would be the most likely sites for electrophilic attack. Conversely, a region of positive potential would be expected around the hydrogen of the hydroxyl group, making it a likely site for nucleophilic interaction. The cyclohexane ring itself would present a more neutral (green) surface, with subtle variations depending on the conformation. The electrostatic profile of all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane, for instance, reveals a large diffuse negative density on the fluorine face and a focused positive density on the hydrogen face, a principle that would apply to the substituted regions of this compound. researchgate.net

Conformational Energy Landscapes and Isomer Stability Calculations

Ab Initio and Density Functional Theory (DFT) Studies of Conformers

Ab initio and Density Functional Theory (DFT) methods are powerful computational techniques used to calculate the energies of different molecular conformations. For this compound, the primary conformational question revolves around the axial versus equatorial placement of the hydroxyl and trifluoromethoxy groups in the chair conformation.

Generally, larger substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. The trifluoromethoxy group is bulkier than the hydroxyl group, and thus, the most stable conformer is expected to be the one where the trifluoromethoxy group occupies an equatorial position. The hydroxyl group's preference is less pronounced, and it can exist in either an axial or equatorial position, with the equatorial position being slightly more favorable.

Therefore, the two most likely low-energy conformers would be the trans-isomer with both groups equatorial, and the cis-isomer with the trifluoromethoxy group equatorial and the hydroxyl group axial. DFT studies on other substituted cyclohexanes have shown that the delicate balance between attractive London dispersion forces and repulsive steric interactions can be challenging to model accurately, but they remain the best tools for predicting these conformational preferences. rsc.org

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer (Trifluoromethoxy, Hydroxyl) | Predicted Relative Energy (kcal/mol) |

| Equatorial, Equatorial (trans) | 0.00 (most stable) |

| Equatorial, Axial (cis) | 0.5 - 1.0 |

| Axial, Equatorial (cis) | > 3.0 |

| Axial, Axial (trans) | > 5.0 |

Note: These are hypothetical values based on established principles of conformational analysis for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling

While DFT and ab initio methods are excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. By simulating the movements of atoms at a given temperature, MD can reveal the full conformational landscape of this compound, including the chair-flipping process and the relative populations of different conformers.

An MD simulation would likely show that the molecule spends the vast majority of its time in the chair conformation with the trifluoromethoxy group in the equatorial position. The simulation would also capture the rapid interconversion between the axial and equatorial positions of the hydroxyl group in the cis-isomer. This dynamic perspective is crucial for understanding how the molecule might behave in a real-world environment, such as in solution or when interacting with a biological target.

Prediction of Spectroscopic Properties through Computational Methods